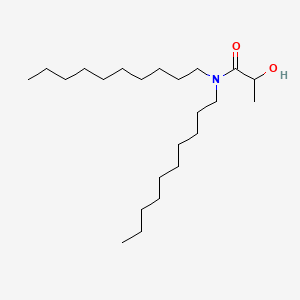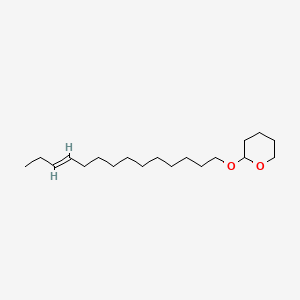
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans These compounds are characterized by a six-membered ring containing one oxygen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran typically involves the formation of the tetrahydropyran ring followed by the introduction of the (E)-11-tetradecenyloxy group. One possible synthetic route could involve the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through an acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.
Introduction of the (E)-11-tetradecenyloxy Group: This step may involve the reaction of the tetrahydropyran ring with an appropriate alkenyl halide under basic conditions to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: The aliphatic chain and the tetrahydropyran ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while reduction may produce alkanes.
Scientific Research Applications
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological processes involving ether-linked lipids.
Medicine: Exploration of its potential pharmacological properties.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering membrane properties due to its lipophilic nature.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: The parent compound without the aliphatic chain.
(E)-11-Tetradecenyloxy Compounds: Other compounds with similar aliphatic chains but different ring structures.
Uniqueness
(E)-Tetrahydro-2-(11-tetradecenyloxy)-2H-pyran is unique due to the combination of the tetrahydropyran ring and the (E)-11-tetradecenyloxy group, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
57586-92-2 |
|---|---|
Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
2-[(E)-tetradec-11-enoxy]oxane |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h3-4,19H,2,5-18H2,1H3/b4-3+ |
InChI Key |
FLWVGSJSYVWGTC-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CCCCCCCCCCOC1CCCCO1 |
Canonical SMILES |
CCC=CCCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


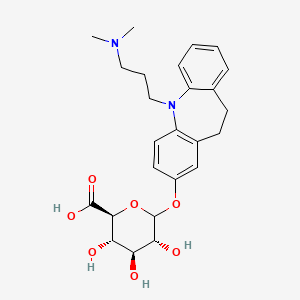


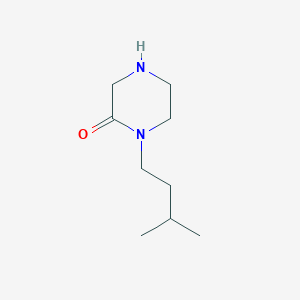

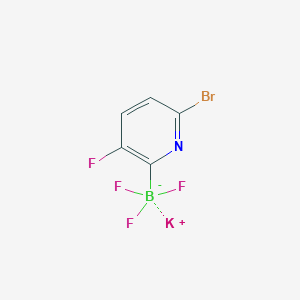
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)
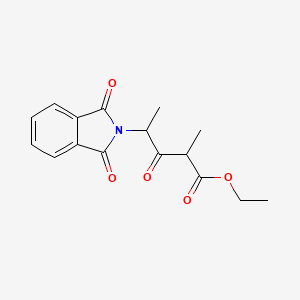
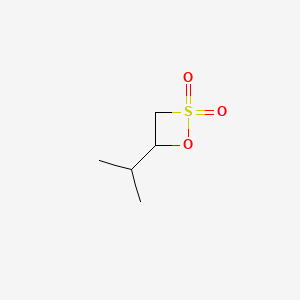
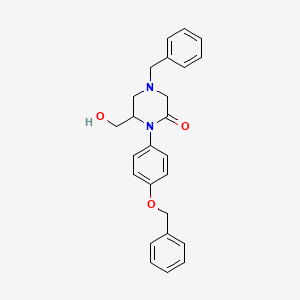
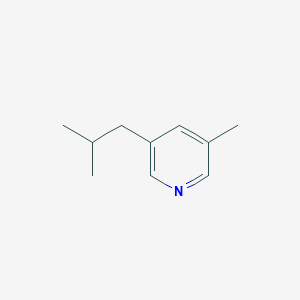

![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
